Cas no 30799-59-8 (1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-)
30799-59-8 structure
Product Name:1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-
N.o CAS:30799-59-8
MF:C18H28O2
MW:276.413725852966
CID:322650
PubChem ID:288607
Update Time:2025-04-19
1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-
- (2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid
- 12-methoxy-podocarpa-8,11,13-trien-16-oic acid-(2-diethylamino-ethyl ester)
- 12-Methoxy-podocarpa-8,11,13-trien-16-saeure-(2-diaethylamino-aethylester)
- 12-methoxypodocarpa-8,11,13-trien-19-oic acid
- 12-methoxypodocarpa-8,11,13-triene-19
- 12-Methoxypodocarpa-8,12-dien-19-ol
- BRN 3168978
- Diethylaminoethyl O-methyl-podocarpate
- O-methylpodocarpic acid
- Podocarpa-8,11,13-trien-16-oic acid, 12-methoxy-, 2-(diethylamino)ethyl ester
- SC-4956
- NSC149880
- 12-methoxypodocarpa-8,12-dien-15-ol
- DTXSID80953005
- NSC-149880
- 30799-59-8
-
- Inchi: 1S/C18H28O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h7,16,19H,4-6,8-12H2,1-3H3
- Chave InChI: HZISAJKZLQVPKZ-UHFFFAOYSA-N
- SMILES: OCC1(C)CCCC2(C)C3CC(=CCC=3CCC21)OC
Propriedades Computadas
- Massa Exacta: 253.08123
- Massa monoisotópica: 276.209
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 2
- Complexidade: 462
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.6
- Superfície polar topológica: 29.5Ų
Propriedades Experimentais
- Densidade: 1.06
- Ponto de ebulição: 406.4°Cat760mmHg
- Ponto de Flash: 171.8°C
- Índice de Refracção: 1.541
- PSA: 147.38
- LogP: 4.20590
1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)- Literatura Relacionada
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
30799-59-8 (1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-) Produtos relacionados
- 23918-98-1(Eritadenine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel